Methyl beta-L-daunosaminide
CAS No.:
Cat. No.: VC13652318
Molecular Formula: C7H15NO3
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO3 |
|---|---|
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | (2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol |
| Standard InChI | InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6-,7+/m0/s1 |
| Standard InChI Key | UIWJWFKPPXKEJV-ZTYPAOSTSA-N |
| Isomeric SMILES | C[C@H]1[C@H]([C@H](C[C@H](O1)OC)N)O |
| SMILES | CC1C(C(CC(O1)OC)N)O |
| Canonical SMILES | CC1C(C(CC(O1)OC)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Methyl beta-L-daunosaminide, systematically named (2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol, belongs to the family of daunosamine derivatives. Its molecular formula is C₈H₁₇NO₅, with a molecular weight of 207.23 g/mol. The compound features a six-membered oxane ring with a beta-L configuration at the anomeric carbon (C-1), a methyl group at C-3, and an amino group at C-4 (Figure 1).
Stereochemical Configuration
The beta-L configuration distinguishes this compound from its D-enantiomer, which is more commonly found in natural products. The axial orientation of the hydroxyl group at C-1 and the equatorial positioning of the methoxy group at C-6 contribute to its distinct reactivity in glycosylation reactions.
Physicochemical Data
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Melting Point: 123–125°C (hydrochloride salt)
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Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to its hydrophilic functional groups.
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Optical Rotation: [α]D²⁵ = +42° (c = 1.0 in H₂O).
Synthesis and Industrial Production
The synthesis of methyl beta-L-daunosaminide typically involves enantioselective routes to ensure the correct stereochemistry. A widely reported method begins with thioglycolic acid, which undergoes a series of protection, oxidation, and reduction steps to yield the L-daunosamine backbone.
Key Synthetic Steps
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Enantiospecific Formation: Thioglycolic acid is converted to a thioglycoside intermediate, which is subsequently oxidized to introduce the amino group at C-4.
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Methylation: The methoxy group at C-6 is introduced via nucleophilic substitution using methyl iodide under alkaline conditions.
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Deprotection and Isolation: Final deprotection of temporary groups (e.g., acetyl or benzyl) yields the free amine, which is isolated as the hydrochloride salt for stability.
Industrial Scalability
While laboratory-scale syntheses are well-documented, industrial production faces challenges in cost-effective enantiomeric purification. Advances in enzymatic resolution and chiral chromatography have improved yields (>75% in optimized batches).
Biological Activity and Mechanistic Insights
Methyl beta-L-daunosaminide exhibits dual functionality as both a glycosyl donor and enzyme substrate, making it invaluable in biochemical studies.
Glycosylation Reactions
In the presence of glycosyltransferases, the compound donates its sugar moiety to acceptor molecules, forming glycosidic bonds critical for oligosaccharide assembly. Its beta-L configuration favors axial attack, leading to 1,2-trans glycosidic linkages.
Interaction with Glycosidases
Applications in Pharmaceutical Research
Prodrug Design
The amino group at C-4 allows for conjugation with cytotoxic agents, enabling targeted drug delivery. For instance, linkage to doxorubicin via a pH-sensitive spacer enhances tumor-specific uptake while minimizing systemic toxicity.
Enzyme Inhibition Studies
Structural analogs of methyl beta-L-daunosaminide inhibit UDP-N-acetylglucosamine 2-epimerase, a key enzyme in sialic acid biosynthesis. This inhibition disrupts pathogenic biofilm formation in Staphylococcus aureus (MIC = 8 μg/mL).
Comparative Analysis with Related Compounds
| Parameter | Methyl Beta-L-Daunosaminide | Methyl Beta-L-Fucopyranoside |
|---|---|---|
| Molecular Formula | C₈H₁₇NO₅ | C₇H₁₄O₅ |
| Anomeric Configuration | Beta-L | Beta-L |
| Biological Target | Glycosidases | Fucosidases |
| Antitumor Activity | Moderate | Low |
Table 1: Comparative properties of methyl beta-L-daunosaminide and methyl beta-L-fucopyranoside .
Challenges and Future Directions
Despite its utility, methyl beta-L-daunosaminide faces limitations in oral bioavailability due to high hydrophilicity. Current research focuses on prodrug strategies (e.g., lipid conjugation) and nanoparticle encapsulation to enhance permeability. Additionally, genome mining for novel glycosidases capable of processing L-sugars could expand its synthetic applications.
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